2-Methyl-1-undecanol

Catalog No.
S573240
CAS No.
10522-26-6
M.F
C12H26O
M. Wt
186.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-undecanol

CAS Number

10522-26-6

Product Name

2-Methyl-1-undecanol

IUPAC Name

2-methylundecan-1-ol

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

InChI

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12-13H,3-11H2,1-2H3

InChI Key

FGZXHVORLPLICA-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)CO

Synonyms

2-methylundecanol

Canonical SMILES

CCCCCCCCCC(C)CO

Description

The exact mass of the compound 2-Methyl-1-undecanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and characterization:

2-Methyl-1-undecanol is an organic molecule with the chemical formula C₁₂H₂₆O. It is a white, waxy solid at room temperature and is insoluble in water. Several scientific studies have explored methods for synthesizing 2-methyl-1-undecanol, often with the goal of improving the efficiency or yield of the process. For instance, this publication describes a method for synthesizing the molecule using a palladium-based catalyst [].

Potential applications:

While 2-methyl-1-undecanol is not a commonly used compound, researchers have investigated its potential applications in various fields, including:

  • Lubricants: Due to its long hydrocarbon chain and hydroxyl group, 2-methyl-1-undecanol may have properties that make it suitable for use as a lubricant or lubricant additive.
  • Fuels and biofuels: Some research has explored the potential of using 2-methyl-1-undecanol as a biofuel or as a component of biofuels.
  • Pharmaceuticals and cosmetics: Limited research suggests that 2-methyl-1-undecanol may have some antimicrobial properties. However, more research is needed to understand the potential benefits and risks of this compound for these applications.

2-Methyl-1-undecanol, also known as 2-methylundecan-1-ol, is an organic compound with the molecular formula C12H26O\text{C}_{12}\text{H}_{26}\text{O} and a molecular weight of approximately 186.34 g/mol. This compound is classified as a fatty alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a straight-chain hydrocarbon with a methyl group at the second carbon position. It appears as a colorless liquid with a boiling point of approximately 245.5 °C and a flash point of 100.1 °C, making it relatively stable under standard conditions .

  • Oxidation: It can be oxidized to form 2-methyl-undecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to 2-methyl-undecan-1-aldehyde utilizing reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups depending on the conditions and reagents used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
  • Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
  • Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.

Major Products

  • From Oxidation: 2-Methyl-undecanoic acid
  • From Reduction: 2-Methyl-undecan-1-aldehyde
  • From Substitution: Various derivatives based on the nucleophile used.

Research indicates that 2-Methyl-1-undecanol exhibits notable biological activity. As an alcohol, it can form hydrogen bonds, enhancing its solubility and reactivity with biological molecules. This property allows it to interact with cell membranes, potentially affecting their fluidity and permeability. Furthermore, it may serve as a substrate or inhibitor in enzymatic reactions, making it relevant in pharmacological studies and drug formulation .

The synthesis of 2-Methyl-1-undecanol can be achieved through various methods:

  • Hydroformylation followed by Hydrogenation: This method involves the hydroformylation of 1-undecene to introduce a formyl group, which is subsequently reduced to form the alcohol using catalysts such as rhodium or cobalt under high pressure and temperature.
  • Oxo Process: In industrial settings, the oxo process is commonly employed, where olefins react with carbon monoxide and hydrogen in the presence of a catalyst, resulting in the formation of alcohols like 2-Methyl-1-undecanol .

2-Methyl-1-undecanol has diverse applications across various fields:

  • Chemical Industry: Used as a solvent and intermediate in organic synthesis.
  • Biological Research: Serves as a precursor for synthesizing biologically active compounds.
  • Pharmaceuticals: Investigated for potential use in drug formulation and delivery systems.
  • Industrial Uses: Employed in producing surfactants, lubricants, and plasticizers due to its unique properties .

Studies on the interactions of 2-Methyl-1-undecanol reveal its potential effects on biological membranes and its role in influencing cellular processes. Its ability to modify membrane fluidity suggests possible applications in drug delivery systems where altering membrane permeability can enhance therapeutic effectiveness. Additionally, its interactions with various molecular targets provide insights into its mechanism of action within biological systems .

Several compounds share structural similarities with 2-Methyl-1-undecanol:

Compound NameStructure CharacteristicsUnique Aspects
1-DecanolStraight-chain alcohol without methyl substitutionSimpler structure; lacks additional methyl group
2-Methyl-1-decanolSimilar structure but shorter carbon chainOne less carbon; affects physical properties
2-Methyl-2-decanolHydroxyl group at second carbonDifferent position of hydroxyl group affects reactivity
UndecanolStraight-chain alcohol with no methyl substitutionFound naturally in various foods; used as flavoring

Uniqueness

The uniqueness of 2-Methyl-1-undecanol lies in its specific substitution pattern, which imparts distinct physical and chemical properties compared to its analogs. This makes it particularly useful for applications that require specific solubility and reactivity profiles, distinguishing it from other fatty alcohols .

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10522-26-6

Wikipedia

2-methyl-1-undecanol

General Manufacturing Information

1-Undecanol, 2-methyl-: ACTIVE

Dates

Modify: 2023-07-17

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